molecular formula C21H32O4 B020886 Monomethyl kolavate CAS No. 24513-41-5

Monomethyl kolavate

Cat. No.: B020886
CAS No.: 24513-41-5
M. Wt: 348.5 g/mol
InChI Key: CCDSRPQULZAXRF-LIECZFJOSA-N
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Description

The compound (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a complex organic molecule with a unique structureterpenoids , which are naturally occurring organic chemicals derived from five-carbon isoprene units. This compound is characterized by its intricate ring structure and multiple functional groups, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of Monomethyl kolavate is the Trypanosoma brucei GAPDH enzyme (TbGAPDH) . Trypanosoma brucei is a species of parasitic protozoan that causes African trypanosomiasis, also known as sleeping sickness. GAPDH, or glyceraldehyde-3-phosphate dehydrogenase, is a key enzyme involved in glycolysis and energy production in cells.

Mode of Action

This compound acts as an inhibitor of the TbGAPDH enzyme . By binding to this enzyme, it prevents the enzyme from catalyzing its normal reactions, thereby disrupting the energy production and metabolic processes within the Trypanosoma brucei parasites.

Biochemical Pathways

The inhibition of the TbGAPDH enzyme by this compound affects the glycolytic pathway within the Trypanosoma brucei parasites . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP. By inhibiting the TbGAPDH enzyme, this compound disrupts this crucial energy-producing pathway, leading to a decrease in ATP production and ultimately causing the death of the parasites.

Result of Action

The result of this compound’s action is the disruption of energy production within the Trypanosoma brucei parasites, leading to their death . This makes this compound a potential candidate for the development of new treatments for diseases caused by these parasites, such as African trypanosomiasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves the cyclization of a linear precursor to form the hexahydronaphthalene ring system.

    Functional group modifications: Introduction of the carboxylic acid group and the methoxy-oxopent-enyl side chain through a series of reactions such as esterification, reduction, and oxidation.

    Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial, often achieved through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the oxopent-enyl side chain can be reduced to an alcohol.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can be compared with other terpenoids, such as:

The uniqueness of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.

Properties

IUPAC Name

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDSRPQULZAXRF-LIECZFJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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